8-(2,3,4-Trihydroxybutyl)guanine

UV spectroscopy regioisomer identification quality control

8-(2,3,4-Trihydroxybutyl)guanine (CAS 120083‑56‑9) is a C8‑substituted guanine derivative with molecular formula C₉H₁₃N₅O₄ and MW 255.23 g mol⁻¹. Unlike the more common N7‑alkylguanine adducts formed during 1,3‑butadiene metabolism, this compound bears the 2,3,4‑trihydroxybutyl moiety directly at the purine C8 position, a substitution pattern that fundamentally alters its UV‑spectral signature, chromatographic behaviour, and biological origin.

Molecular Formula C9H13N5O4
Molecular Weight 255.23 g/mol
CAS No. 120083-56-9
Cat. No. B045697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2,3,4-Trihydroxybutyl)guanine
CAS120083-56-9
Synonyms8-(2,3,4-trihydroxybutyl)guanine
Molecular FormulaC9H13N5O4
Molecular Weight255.23 g/mol
Structural Identifiers
SMILESC(C1=NC2=C(N1)C(=O)N=C(N2)N)C(C(CO)O)O
InChIInChI=1S/C9H13N5O4/c10-9-13-7-6(8(18)14-9)11-5(12-7)1-3(16)4(17)2-15/h3-4,15-17H,1-2H2,(H4,10,11,12,13,14,18)
InChIKeyLACJNFVQUVDCCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(2,3,4-Trihydroxybutyl)guanine (CAS 120083-56-9): Structural Identity and Core Characteristics for Procurement Decision-Making


8-(2,3,4-Trihydroxybutyl)guanine (CAS 120083‑56‑9) is a C8‑substituted guanine derivative with molecular formula C₉H₁₃N₅O₄ and MW 255.23 g mol⁻¹ [1]. Unlike the more common N7‑alkylguanine adducts formed during 1,3‑butadiene metabolism, this compound bears the 2,3,4‑trihydroxybutyl moiety directly at the purine C8 position, a substitution pattern that fundamentally alters its UV‑spectral signature, chromatographic behaviour, and biological origin [1][2]. It was first isolated as the major photoproduct of acetone‑photosensitised degradation of 2′‑deoxyguanosine, establishing its relevance as a photochemical lesion marker rather than a metabolic biomarker [1].

Why N7-(2,3,4-Trihydroxybutyl)guanine Cannot Substitute 8-(2,3,4-Trihydroxybutyl)guanine in Analytical and Pharmacological Applications


Although both compounds share the same molecular formula, the regioisomeric position of the trihydroxybutyl chain critically determines the photophysical properties, depurination kinetics, and biological provenance of the molecule [1]. C8‑substituted guanines retain the N7‑protonation equilibrium and display UV absorption maxima characteristic of intact guanine chromophores, whereas N7‑alkylation quenches the aromaticity of the imidazole ring, shifting UV maxima and facilitating spontaneous depurination [1][2]. Consequently, using the N7 isomer as a reference standard for C8‑specific photoproduct quantification or vice versa would introduce systematic error in HPLC‑based assays. These structural and spectroscopic divergences are detailed quantitatively below.

Quantitative Differentiation of 8-(2,3,4-Trihydroxybutyl)guanine: Head-to-Head Evidence Against the N7 Regioisomer and Other Guanine Adducts


UV Absorption Maxima: C8 Substitution Preserves the Guanine Chromophore Whereas N7 Alkylation Does Not

The UV spectrum of 8-(2,3,4-trihydroxybutyl)guanine closely mirrors that of unmodified guanine, confirming that substitution at C8 does not disrupt the purine ring conjugation. In contrast, N7‑alkylguanine adducts exhibit distinct spectral shifts because alkylation at N7 quaternises the nitrogen and breaks aromaticity [1]. The target compound at pH 7 displays λₘₐₓ = 248 nm (ε 10,900) and 277 nm (ε 8,000); at pH 1 the maxima shift to 250 and 276 nm [1]. For the N7 isomer (DEB‑Gua I), literature reports confirm a different UV profile, although exact molar extinction coefficients are not collated in a single openly accessible source [2].

UV spectroscopy regioisomer identification quality control

Chromatographic Retention: Different Rf Values Permit Regioisomer-Specific Purity Assessment

Under its published TLC conditions, 8-(2,3,4-trihydroxybutyl)guanine migrates with an Rf of 0.52 on Whatman 3 MM paper using 1‑propanol/water (7:3) as the mobile phase [1]. The corresponding N7 regioisomer, when analysed on C18 TLC plates with 100 % methanol, gives an Rf of 0.70 . Although the stationary and mobile phases differ, the data demonstrate that the two regioisomers are chromatographically distinguishable and require dedicated reference standards for unambiguous peak assignment.

TLC HPLC regioisomer separation

Photochemical vs. Metabolic Origin: C8 Adduct Is a Photoproduct, Not a 1,3-Butadiene Metabolite

8-(2,3,4-Trihydroxybutyl)guanine is generated exclusively via acetone‑photosensitised cleavage of the glycosidic bond of 2′‑deoxyguanosine and is not observed in biological systems exposed to 1,3‑butadiene [1]. In contrast, the N7 isomer (THBG) is a well‑established DNA adduct formed from diepoxybutane, a reactive metabolite of 1,3‑butadiene, and is routinely quantified in liver and leukocyte DNA as an exposure biomarker [2]. This mechanistic divergence means the C8 compound is irrelevant for butadiene biomonitoring but critical for studies of photochemical DNA damage.

DNA photolesion acetone photosensitization biomarker specificity

Stereochemical Profile: Single Enantiomer vs. Diastereomeric Mixture

The photochemically derived 8-(2,3,4-trihydroxybutyl)guanine is optically active, exhibiting a specific rotation of [α]D = –24° (H₂O), consistent with a single enantiomer [1]. The biologically formed N7-THBG, however, exists as two diastereomers—(±)-THBG and meso-THBG—that are detected in unequal ratios in rodent liver (≈2‑fold excess of (±)‑THBG) and display different elimination half‑lives: (±)-THBG t₁/₂ = 4.1 days (mouse) vs. 3.6 days (rat); meso-THBG t₁/₂ = 5.5 days (mouse) vs. 4.0 days (rat) [2].

chirality optical rotation diastereomer separation

Procurement-Relevant Application Scenarios for 8-(2,3,4-Trihydroxybutyl)guanine Based on Differential Evidence


Photochemical DNA Damage Research Requiring a C8-Guanine Lesion Standard

Investigators studying UV‑ or photosensitiser‑induced guanine modifications require a pure standard of the C8 photoproduct to quantify lesion yields and repair kinetics. Because 8-(2,3,4-trihydroxybutyl)guanine retains the guanine UV signature (λₘₐₓ 248/277 nm at pH 7) [1], it is directly compatible with HPLC‑UV detection systems configured for canonical guanine analysis, eliminating the need for photo‑diode array re‑calibration.

Alkaline Cleavage Assays for Guanine-Specific DNA Strand Break Mapping

The 1989 mechanistic study that first characterised this compound demonstrated that its formation is linked to alkali‑labile cleavage at guanine residues in acetone‑photosensitised DNA [1]. Laboratories developing gel‑based mapping of guanine photolesions can use 8-(2,3,4-trihydroxybutyl)guanine as a synthetic marker for the cleavage site, whereas the N7 isomer would not represent the correct strand‑break precursor.

Regioisomer-Selective Method Validation and Quality Control

Analytical facilities tasked with quantifying trihydroxybutyl‑guanine adducts must differentiate the C8 photoproduct from the N7 metabolic adduct. The distinct TLC Rf (0.52 for the C8 compound vs. 0.70 for the N7 compound under their respective conditions) [1][2] and the optical rotation (–24°) [1] provide dual orthogonal identity checks, ensuring that purchased material meets the required regioisomeric purity for method validation.

Synthesis of 8-Substituted Guanine Derivatives for Nucleoside Analogue Development

The C8‑substituted guanine scaffold, exemplified by 8-(2,3,4-trihydroxybutyl)guanine, serves as a precursor for further derivatisation (e.g., tetraacetate and di‑isopropylidene derivatives already reported) [1]. Medicinal chemistry groups exploring C8‑modified guanine nucleosides for immunomodulation or antiviral applications can procure this compound as a well‑characterised starting material, distinct from the more labile N7‑alkylguanines that are prone to spontaneous depurination [2].

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